3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid
CAS No.: 122308-24-1
Cat. No.: VC20887935
Molecular Formula: C9H10O4S
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122308-24-1 |
---|---|
Molecular Formula | C9H10O4S |
Molecular Weight | 213.23 g/mol |
IUPAC Name | 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
Standard InChI | InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |
Standard InChI Key | RXXLAMKEUHLEAN-UHFFFAOYSA-M |
SMILES | COC(=O)C(CC1=CC=CS1)C(=O)O |
Canonical SMILES | COC(=O)C(CC1=CC=CS1)C(=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Description
The molecular structure of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid consists of a thiophene ring connected to a substituted propanoic acid backbone. The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's unique electronic properties and reactivity. This ring is attached to the propanoic acid backbone through a methylene (-CH₂-) bridge at the C-2 position of the thiophene.
The propanoic acid portion of the molecule features two key functional groups: a methoxy ester group (-COOCH₃) at the 3-position and a carboxylic acid group (-COOH) that gives the compound its acidic properties. The molecule also has a stereogenic center at the carbon atom connecting these three main components (thiophene-methylene, methoxy carbonyl, and carboxyl groups), though most commercial samples are likely provided as racemic mixtures unless specifically synthesized as single enantiomers.
Physical and Chemical Properties
The physical state of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid at room temperature is typically a solid. As a carboxylic acid derivative, it exhibits acidic properties with the ability to donate a proton from its carboxyl group. The compound also possesses an ester group, which can undergo hydrolysis under appropriate conditions. The thiophene ring contributes aromatic character to the molecule, influencing its reactivity in various chemical transformations.
This compound can participate in several chemical reactions characteristic of its functional groups:
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Acid-base reactions through the carboxylic acid group
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Esterification and transesterification via the carboxyl group
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Nucleophilic substitution reactions
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Reactions involving the thiophene ring, such as electrophilic aromatic substitution
Due to its functional group diversity, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid serves as a versatile building block in synthetic organic chemistry.
Synthesis and Preparation Methods
Reaction Conditions
The synthesis typically requires careful control of reaction conditions. Base-catalyzed condensation reactions often employ bases such as sodium methoxide, potassium carbonate, or organic bases like piperidine or pyridine. The reduction step might utilize hydrogen with a palladium catalyst or hydride reducing agents such as sodium borohydride. Selective mono-hydrolysis is typically achieved using carefully controlled amounts of sodium hydroxide or potassium hydroxide in a mixed solvent system.
Purification Methods
Purification of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid generally involves standard organic chemistry techniques:
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Extraction and phase separation to remove water-soluble impurities
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Distillation for volatile precursors or intermediates
These purification methods aim to achieve the high purity (>95%) typically found in commercial research-grade samples .
Biological Activities and Applications
Anticancer Properties
Research indicates that 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid and structurally related compounds may function as chemopreventive agents against various cancers, particularly colon and tongue cancers. The mechanism likely involves modulation of cellular signaling pathways related to cancer growth and survival.
Similar compounds with propanoic acid moieties have been synthesized and evaluated for their potential therapeutic applications in cancer treatment. For instance, the synthesis of a prodrug of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid has been reported for targeted colon cancer treatment. The same compound without the prodrug modification has been identified as a promising chemopreventive agent against cancers, with a focus on colon and tongue cancers.
The potential anticancer activity may involve several mechanisms:
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Enzyme inhibition (such as histone deacetylases)
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Modulation of cell cycle regulation
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Interference with apoptotic pathways
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Alteration of gene expression profiles in cancer cells
Anti-inflammatory Effects
Compounds bearing structural similarities to 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid have demonstrated anti-inflammatory properties. Related compounds featuring tetrahydropyrimidinyl substitutions have been synthesized and shown to possess significant anti-inflammatory activity.
The anti-inflammatory derivatives of propanoic acid have shown activity in reducing rat paw edema in experimental models, suggesting their potential use as anti-inflammatory agents. This activity may be related to modulation of inflammatory pathways, potentially including cyclooxygenase (COX) inhibition, though specific mechanisms for this exact compound remain to be fully elucidated.
Research Applications
3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid has several scientific research applications:
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As a building block in the synthesis of more complex molecules
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In structure-activity relationship studies for developing new therapeutic agents
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As a tool compound for investigating biochemical pathways
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In medicinal chemistry as a scaffold for developing targeted drugs
These versatile applications highlight the compound's importance in both academic research and potential therapeutic developments.
Table 2: Biological Activities of 3-Methoxy-3-Oxo-2-(Thiophen-2-Ylmethyl)Propanoic Acid and Related Compounds
Activity | Mechanism | Potential Applications |
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Anticancer | Modulation of cellular signaling pathways | Treatment of colon and tongue cancers |
Anti-inflammatory | Reduction of inflammatory mediators | Management of inflammatory conditions |
Chemical Synthesis | Building block for complex molecules | Development of novel bioactive compounds |
Enzyme Inhibition | Interaction with specific enzyme targets | Design of targeted therapeutic agents |
Comparison with Related Compounds
Structural Analogues
Several compounds share structural similarities with 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, offering valuable comparisons for understanding structure-activity relationships.
3-Methoxy-3-oxo-2-phenylpropanoic acid (CAS: 33315-63-8) represents a close structural analogue where the thiophene ring is replaced with a phenyl group. This compound has the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . The replacement of the thiophene sulfur with a carbon atom in the aromatic ring alters the electronic properties and potentially the biological activities of the molecule.
Another related compound is 3-methoxy-2-(methoxymethyl)propanoic acid (CAS: 934187-35-6), which has the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol . In this analogue, the thiophene-methyl group is replaced with a methoxymethyl group, resulting in a compound with potentially different solubility, metabolic profile, and biological activities.
3-Methoxy-3-oxopropanoic acid (CAS: 16695-14-0), also known as monomethyl malonate, represents a simpler analogue lacking the thiophene-methyl substituent entirely . This compound, with molecular formula C₄H₆O₄, serves as a useful reference point for understanding how the thiophene-methyl group influences the properties and activities of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid.
Comparative Properties
Table 3: Comparison of 3-Methoxy-3-Oxo-2-(Thiophen-2-Ylmethyl)Propanoic Acid with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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3-Methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid | 122308-24-1 | C₉H₁₀O₄S | 214.24 | Reference compound |
3-Methoxy-3-oxo-2-phenylpropanoic acid | 33315-63-8 | C₁₀H₁₀O₄ | 194.18 | Phenyl instead of thiophene |
3-Methoxy-2-(methoxymethyl)propanoic acid | 934187-35-6 | C₆H₁₂O₄ | 148.16 | Methoxymethyl instead of thiophene-methyl |
3-Methoxy-3-oxopropanoic acid | 16695-14-0 | C₄H₆O₄ | 118.09 | No substituent at C-2 position |
2-Methyl-3-oxopropanoic acid | 6236-08-4 | C₄H₆O₃ | 102.09 | Aldehyde instead of methoxy carbonyl |
The presence of different substituents significantly affects the physical and chemical properties of these compounds:
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The thiophene ring in 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid introduces aromaticity and a sulfur atom, potentially enhancing interactions with certain biological targets.
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The phenyl group in 3-methoxy-3-oxo-2-phenylpropanoic acid provides different electronic and steric properties compared to the thiophene ring.
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The methoxymethyl group in 3-methoxy-2-(methoxymethyl)propanoic acid alters the polarity and hydrogen-bonding capabilities of the molecule.
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The unsubstituted 3-methoxy-3-oxopropanoic acid offers a simplified structure with potentially different reactivity patterns.
These structural differences may translate into varying biological activities, highlighting the importance of structure-activity relationship studies in compound development .
Future Research Directions
Synthetic Applications
Beyond its direct biological activities, 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid presents opportunities for synthetic applications:
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As a building block for constructing more complex heterocyclic compounds
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In the development of novel reaction methodologies
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For the synthesis of libraries of compounds for high-throughput screening
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In the preparation of labeled analogues for metabolic and pharmacokinetic studies
Research Gaps
Despite the potential of 3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, several research gaps remain to be addressed:
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Detailed mechanistic studies of its biological activities
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Comprehensive pharmacokinetic and metabolic profiling
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Investigation of its interactions with specific molecular targets
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Development of more efficient and scalable synthetic routes
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Exploration of its potential in combination therapies
Addressing these gaps could significantly advance our understanding of this compound and expand its applications in medicinal chemistry and drug development.
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